molecular formula C26H32MgO5 B13830171 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium

4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium

Cat. No.: B13830171
M. Wt: 448.8 g/mol
InChI Key: GQIXFGPHKMVLGB-UHFFFAOYSA-N
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Description

4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is a complex compound that combines several chemical entities. Each component contributes to the compound’s unique properties and applications. This compound is used in various industrial and scientific applications due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

    4-Tert-butylphenol: This component can be synthesized by the acid-catalyzed alkylation of phenol with isobutene.

    Formaldehyde: This is typically produced industrially by the catalytic oxidation of methanol.

    4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: This compound can be synthesized through the condensation of phenol with acetone in the presence of an acid catalyst.

    Oxomagnesium: This is generally prepared by the reaction of magnesium with oxygen or by the thermal decomposition of magnesium hydroxide.

Industrial Production Methods

The industrial production of this compound involves the combination of the above components under controlled conditions. The specific methods and conditions can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Condensation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-tert-butylcyclohexanol

    Condensation: Calixarenes

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, 4-tert-butylphenol can act as an endocrine disruptor by interfering with hormone receptors . The formaldehyde component can cross-link with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is unique due to its combination of components, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various industrial and scientific applications.

Properties

Molecular Formula

C26H32MgO5

Molecular Weight

448.8 g/mol

IUPAC Name

4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium

InChI

InChI=1S/C15H16O2.C10H14O.CH2O.Mg.O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-2;;/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;1H2;;

InChI Key

GQIXFGPHKMVLGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.O=[Mg]

Origin of Product

United States

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